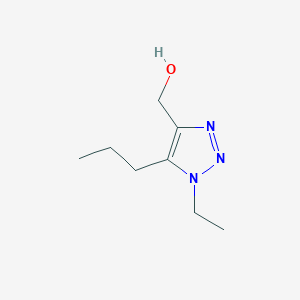
(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the first position, a propyl group at the fifth position, and a hydroxymethyl group at the fourth position of the triazole ring.
作用机制
Target of Action
Similar compounds, such as 1h-1,2,3-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that 1h-1,2,3-triazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been shown to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of Substituents: The ethyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Hydroxymethylation: The hydroxymethyl group can be introduced by reacting the triazole derivative with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)carboxylic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
(1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
(1-ethyl-1H-1,2,3-triazol-4-yl)methanol: Lacks the propyl group at the fifth position.
(1-propyl-1H-1,2,3-triazol-4-yl)methanol: Lacks the ethyl group at the first position.
(1-ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol: Has a methyl group instead of a propyl group at the fifth position.
Uniqueness
- The combination of ethyl and propyl groups at specific positions on the triazole ring, along with the hydroxymethyl group, gives (1-ethyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol unique chemical and biological properties. This specific arrangement of substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
属性
IUPAC Name |
(1-ethyl-5-propyltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-3-5-8-7(6-12)9-10-11(8)4-2/h12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLURQBEPXXPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1CC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














